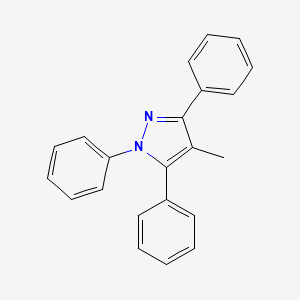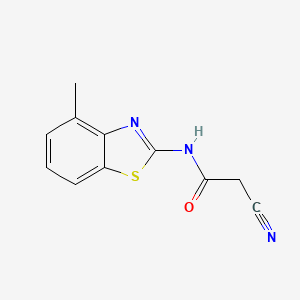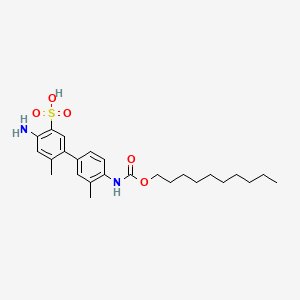
4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino, decyloxycarbonyl, and sulphonic acid groups are introduced through various substitution reactions. For instance, the amino group can be added via nitration followed by reduction, while the decyloxycarbonyl group can be introduced through esterification reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The decyloxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulphonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the decyloxycarbonyl group would yield alcohol derivatives.
科学的研究の応用
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid involves its interaction with various molecular targets. The amino and sulphonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The decyloxycarbonyl group can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the decyloxycarbonyl and sulphonic acid groups.
4-Amino-4’-ethylbiphenyl: Similar structure but has an ethyl group instead of the decyloxycarbonyl group.
4-Amino-4’-carboxybiphenyl: Similar structure but has a carboxyl group instead of the decyloxycarbonyl group.
Uniqueness
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
特性
CAS番号 |
79392-38-4 |
|---|---|
分子式 |
C25H36N2O5S |
分子量 |
476.6 g/mol |
IUPAC名 |
2-amino-5-[4-(decoxycarbonylamino)-3-methylphenyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C25H36N2O5S/c1-4-5-6-7-8-9-10-11-14-32-25(28)27-23-13-12-20(15-19(23)3)21-17-24(33(29,30)31)22(26)16-18(21)2/h12-13,15-17H,4-11,14,26H2,1-3H3,(H,27,28)(H,29,30,31) |
InChIキー |
GYIBPCWQWWYWAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2C)N)S(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


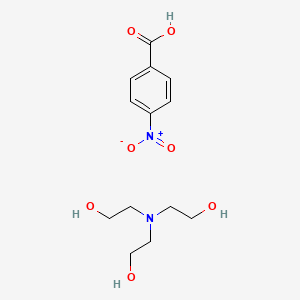
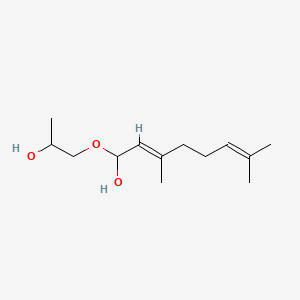


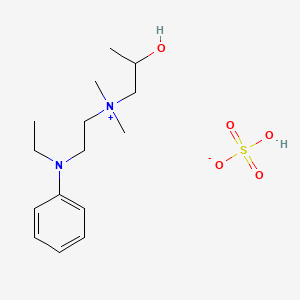
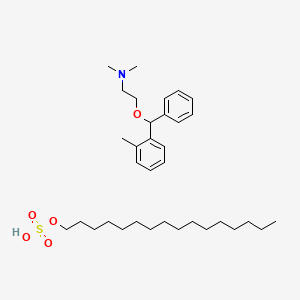
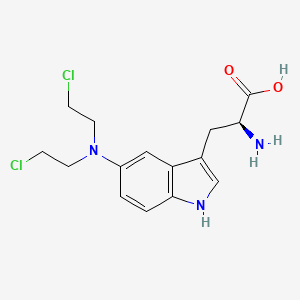
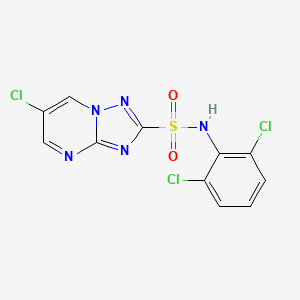


![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
